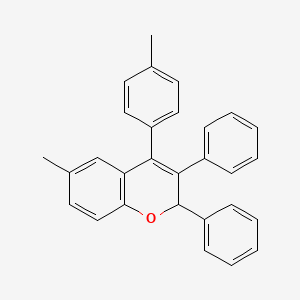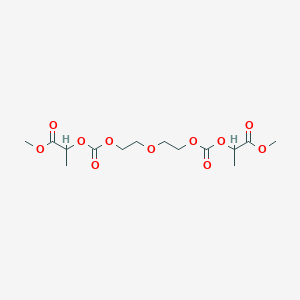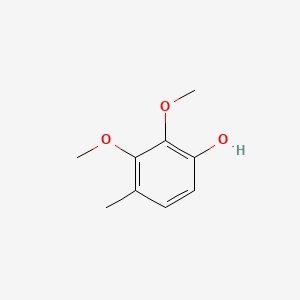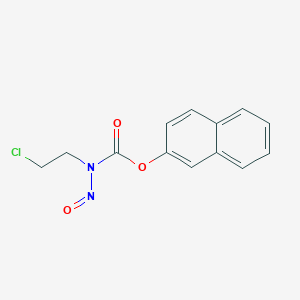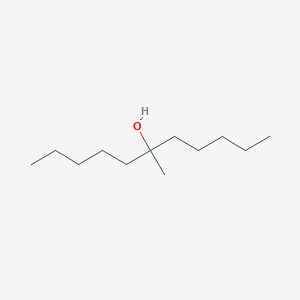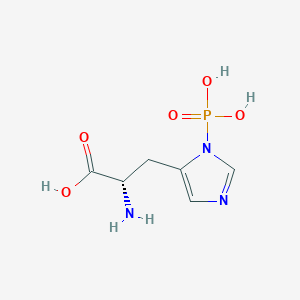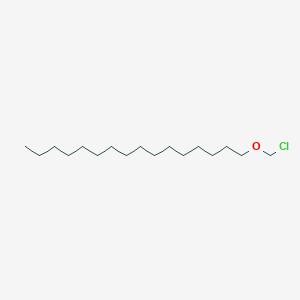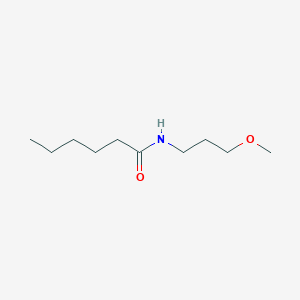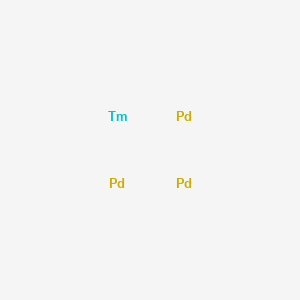
Palladium--thulium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–thulium (3/1) is a compound consisting of palladium and thulium in a 3:1 ratio Palladium is a lustrous, silvery-white metal known for its catalytic properties, while thulium is a rare earth element with unique magnetic and optical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palladium–thulium (3/1) typically involves the reduction of palladium and thulium salts in a controlled environment. One common method is the co-precipitation technique, where palladium chloride and thulium nitrate are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–thulium (3/1) may involve high-temperature reduction processes. For example, a mixture of palladium oxide and thulium oxide can be reduced using hydrogen gas at elevated temperatures. This method ensures the formation of a homogenous alloy with the desired stoichiometry.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–thulium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium and thulium oxides.
Reduction: It can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: Palladium–thulium (3/1) can participate in substitution reactions where ligands or other elements replace one of the metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an inert atmosphere.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Palladium oxide and thulium oxide.
Reduction: Metallic palladium and thulium.
Substitution: Various palladium and thulium complexes depending on the substituents used.
Applications De Recherche Scientifique
Palladium–thulium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions.
Electronics: Due to its unique electrical properties, it is explored for use in electronic devices and sensors.
Materials Science: The magnetic and optical properties of thulium make the compound suitable for advanced materials research, including the development of new magnetic materials and optical devices.
Medicine: Research is ongoing into the potential use of palladium–thulium (3/1) in medical imaging and as a therapeutic agent due to its unique properties.
Mécanisme D'action
The mechanism of action of palladium–thulium (3/1) in catalysis involves the activation of substrates through the formation of intermediate complexes. Palladium typically acts as the active site for catalytic reactions, facilitating the formation and breaking of chemical bonds. Thulium’s role may involve stabilizing the palladium center and enhancing the overall catalytic activity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of thulium, used in catalysis and materials science.
Palladium–lanthanum (3/1): Another rare earth metal alloy with applications in catalysis and electronics.
Palladium–gadolinium (3/1): Known for its magnetic properties and use in advanced materials research.
Uniqueness: Palladium–thulium (3/1) is unique due to the specific properties imparted by thulium, such as its magnetic and optical characteristics. These properties make it particularly valuable in applications requiring both catalytic activity and advanced material functionalities.
Propriétés
Numéro CAS |
12594-98-8 |
|---|---|
Formule moléculaire |
Pd3Tm |
Poids moléculaire |
488.2 g/mol |
Nom IUPAC |
palladium;thulium |
InChI |
InChI=1S/3Pd.Tm |
Clé InChI |
RUYIEUAQSPAGDU-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)

